Physicochemical Properties of Pyridine-3-sulfonamide: A Comprehensive Technical Guide
Physicochemical Properties of Pyridine-3-sulfonamide: A Comprehensive Technical Guide
Executive Summary
Pyridine-3-sulfonamide (CAS 2922-45-4) is a critical pharmacophore and synthetic intermediate widely utilized in the development of active pharmaceutical ingredients (such as the loop diuretic torasemide) and agrochemicals (such as sulfonylurea herbicides)[1]. Understanding its physicochemical properties—specifically its ionization behavior, lipophilicity, and solubility—is paramount for rational drug design and formulation development. This whitepaper synthesizes the core physicochemical attributes of Pyridine-3-sulfonamide and provides robust, self-validating experimental protocols for their characterization.
Core Quantitative Properties
The fundamental properties of Pyridine-3-sulfonamide dictate its behavior in biological and synthetic systems. The following table summarizes its key physicochemical metrics:
| Property | Value | Method / Source |
| IUPAC Name | pyridine-3-sulfonamide | Computed by Lexichem TK[2] |
| Molecular Formula | C5H6N2O2S | PubChem[2] |
| Molecular Weight | 158.18 g/mol | Computed by PubChem 2.2[2], |
| XLogP3 | -0.6 | Computed by XLogP3 3.0[2] |
| Topological Polar Surface Area (TPSA) | 81.4 Ų | Computed by Cactvs 3.4.8.18[2] |
| Physical Form | Solid | Sigma-Aldrich |
Structural and Electronic Causality
The behavior of Pyridine-3-sulfonamide is governed by the electronic interplay between the pyridine ring and the sulfonamide group. The sulfonamide moiety (-SO₂NH₂) is strongly electron-withdrawing via both inductive (-I) and resonance (-R) effects.
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Impact on the Pyridine Ring: The withdrawal of electron density reduces the availability of the lone pair on the pyridine nitrogen. This significantly lowers its basicity compared to an unsubstituted pyridine ring (which typically has a pKa of ~5.2).
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Impact on the Sulfonamide Group: The aromatic pyridine ring stabilizes the conjugate base formed upon deprotonation of the sulfonamide nitrogen, enhancing its acidic character.
Ionization Profile (pKa) and pH-Dependent Solubility
Pyridine-3-sulfonamide is an amphoteric molecule possessing two distinct ionizable centers:
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Basic Center (Pyridine Nitrogen): Protonates under highly acidic conditions.
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Acidic Center (Sulfonamide Nitrogen): Deprotonates under basic conditions.
Because of these two centers, the molecule's solubility is highly pH-dependent. At physiological pH (7.4), the molecule predominantly exists in its neutral, un-ionized state, which typically represents the nadir of its solubility profile. As the pH shifts to extremes (either acidic or basic), ionization occurs, drastically increasing aqueous solubility due to ion-dipole interactions with water. This pH-dependent solubility phenomenon is a hallmark of sulfonamide-containing compounds and is a critical factor in mitigating risks like renal precipitation during in vivo studies[3].
Figure 1: pH-dependent ionization states of Pyridine-3-sulfonamide.
Lipophilicity and Permeability
With an XLogP3 of -0.6[2], Pyridine-3-sulfonamide is highly hydrophilic. This low partition coefficient is driven by the strong hydrogen-bonding capacity of both the sulfonamide group (acting as both a hydrogen bond donor and acceptor) and the pyridine nitrogen (acting as a hydrogen bond acceptor). Consequently, its passive membrane permeability is expected to be relatively low. In drug development workflows, this hydrophilicity must be accounted for when designing derivatives intended to cross lipid bilayers to reach intracellular targets.
Experimental Methodologies
To ensure scientific integrity, the determination of these physicochemical properties must rely on self-validating protocols. Below are the standard operating procedures for characterizing Pyridine-3-sulfonamide.
Potentiometric Determination of pKa
Causality & Validation: Potentiometry measures the change in pH as a function of added titrant. A self-validating system requires standardizing the electrode and titrant against a primary standard to eliminate systematic errors before analyzing the unknown.
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Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Validate the system by titrating a known primary standard (e.g., Potassium Hydrogen Phthalate).
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Sample Preparation: Dissolve 2-3 mg of Pyridine-3-sulfonamide in 50 mL of 0.15 M KCl. The KCl is critical to maintain a constant ionic strength, ensuring activity coefficients remain stable throughout the titration.
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Titration: Under a nitrogen atmosphere (to prevent CO₂ absorption from the air, which forms carbonic acid and skews results), titrate the solution with standardized 0.1 M NaOH or 0.1 M HCl using an automated titrator.
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Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify equivalence points. The pKa values correspond to the half-equivalence points.
Shake-Flask Method for LogD Determination
Causality & Validation: The shake-flask method relies on thermodynamic equilibration between an aqueous and an organic phase. To validate the assay, a mass balance calculation is mandatory. If the sum of the compound quantified in both phases does not equal the initial input, it indicates precipitation, degradation, or adsorption to the glassware.
Figure 2: Self-validating shake-flask experimental workflow for LogD determination.
Step-by-Step Protocol:
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Mutual Saturation: Stir 1-octanol and pH 7.4 phosphate buffer together for 24 hours to ensure mutual saturation of the phases.
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Preparation: Dissolve Pyridine-3-sulfonamide in the saturated aqueous buffer to a known concentration (e.g., 100 µg/mL).
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Equilibration: Add equal volumes of the spiked buffer and saturated octanol to a glass vial. Shake mechanically at 25°C for 24 hours to achieve thermodynamic equilibrium.
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Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to ensure complete phase separation without the formation of micro-emulsions.
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Quantification: Analyze both the aqueous and octanol phases using HPLC-UV.
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Validation: Calculate the mass balance: (Amount in Octanol + Amount in Aqueous) / Initial Amount. The recovery must be ≥ 95% to accept the data.
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Calculation: Calculate LogD₇.₄ = Log₁₀(Concentration in Octanol / Concentration in Aqueous).
References
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PubChem - Pyridine-3-sulfonamide | C5H6N2O2S | CID 232710 National Center for Biotechnology Information (NIH). URL:[Link]
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Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3- ACS Publications - American Chemical Society. URL:[Link]
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Torasemide | C16H20N4O3S | CID 41781 National Center for Biotechnology Information (NIH). URL:[Link]
